5,8-Dihydropteridine-6,7-dione
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Overview
Description
5,8-Dihydropteridine-6,7-dione is a nitrogen-containing heterocyclic compound belonging to the pteridine family. Pteridines are aromatic heterocycles that result from the fusion of pyrimidine and pyrazine rings. This compound is known for its potential pharmacological activities, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydropteridine-6,7-dione typically involves the reaction of 4,6-diamino-5-nitroso-2-phenyl pyrimidine with benzyl methyl ketone in the presence of potassium acetate . This reaction yields the desired pteridine derivative through a series of condensation and cyclization steps.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,8-Dihydropteridine-6,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives with altered pharmacological properties.
Substitution: Substitution reactions involving different functional groups can modify the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pteridine derivatives, which exhibit diverse biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing novel pteridine derivatives with unique properties.
Biology: It is used in studies investigating the role of pteridines in biological systems, including enzyme interactions and metabolic pathways.
Medicine: The compound exhibits promising anticancer activity, particularly against gastric cancer cell lines such as SGC-7901, A549, MGC-803, and PC-3. It induces apoptosis and suppresses cell migration, making it a potential candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 5,8-Dihydropteridine-6,7-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family, known for its diverse biological activities.
Dihydropteridine: A reduced form of pteridine with altered pharmacological properties.
Substituted Pteridines: Various pteridine derivatives with different substituents that exhibit unique biological activities.
Uniqueness of 5,8-Dihydropteridine-6,7-dione
This compound stands out due to its potent anticancer activity and ability to induce apoptosis and suppress cell migration. Its unique chemical structure allows for the formation of diverse derivatives with potential therapeutic applications .
Properties
IUPAC Name |
5,8-dihydropteridine-6,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5-6(12)10-4-3(9-5)1-7-2-8-4/h1-2H,(H,9,11)(H,7,8,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSVDKLARSSFGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)NC(=O)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032066 |
Source
|
Record name | 5,8-Dihydro-6,7-pteridinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3947-46-4 |
Source
|
Record name | 5,8-Dihydro-6,7-pteridinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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